molecular formula C15H15ClN4O2S B2431606 8-[(3-Chlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione CAS No. 897454-14-7

8-[(3-Chlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione

Cat. No. B2431606
CAS RN: 897454-14-7
M. Wt: 350.82
InChI Key: JMCGKEHDTMTQKX-UHFFFAOYSA-N
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Description

8-[(3-Chlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione is a chemical compound that belongs to the class of xanthine derivatives. It is commonly referred to as theophylline, which is a bronchodilator drug used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has been widely studied for its pharmacological properties and its mechanism of action in the human body.

Scientific Research Applications

Molecular Switches and Supramolecular Assemblies

Molecular switches are molecules or supramolecular assemblies that can exist in multiple stable states, which differ in the mutual orientation of their components. These systems can be transformed from one state to another through external stimuli, such as rotation of components relative to each other . The methylsulfanyl derivatives of nickel bis(dicarbollide) could serve as potential building blocks for designing molecular switches due to their unique structural features.

Organometallic Chemistry and Synthesis Strategies

The synthesis of these derivatives involves intriguing steps, such as the reaction of [Ni(acac)₂]₃ with methylsulfanyl derivatives of nido-carborane. Researchers interested in organometallic chemistry and synthetic strategies could find value in studying these reactions. Insights gained from this process might extend beyond this specific compound.

properties

IUPAC Name

8-[(3-chlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2S/c1-18-12-11(13(21)20(3)15(22)19(12)2)17-14(18)23-8-9-5-4-6-10(16)7-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCGKEHDTMTQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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